molecular formula C13H21NO B13233596 [2-(2-Tert-butylphenoxy)ethyl](methyl)amine

[2-(2-Tert-butylphenoxy)ethyl](methyl)amine

Cat. No.: B13233596
M. Wt: 207.31 g/mol
InChI Key: JHGQZQSIKLEBGN-UHFFFAOYSA-N
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Description

2-(2-Tert-butylphenoxy)ethylamine: is an organic compound with the molecular formula C13H21NO. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a tert-butyl group attached to a phenoxyethyl moiety, which is further linked to a methylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Tert-butylphenoxy)ethylamine typically involves the reaction of 2-tert-butylphenol with ethylene oxide to form 2-(2-tert-butylphenoxy)ethanol. This intermediate is then reacted with methylamine under suitable conditions to yield the desired compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 2-(2-Tert-butylphenoxy)ethylamine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-(2-Tert-butylphenoxy)ethylamine can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenoxyethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Tert-butylphenoxy)ethylamine is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

The compound has applications in biological research, particularly in the study of enzyme interactions and receptor binding. It can be used as a ligand in various biochemical assays.

Medicine

In medicine, 2-(2-Tert-butylphenoxy)ethylamine is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical compounds.

Industry

Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Tert-butylphenoxy)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and phenoxyethyl moiety contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Tert-butylphenoxy)ethylamine
  • 2-(2-Tert-butylphenoxy)ethylamine
  • 2-(2-Tert-butylphenoxy)ethylamine

Uniqueness

Compared to its analogs, 2-(2-Tert-butylphenoxy)ethylamine exhibits unique properties due to the presence of the methylamine group. This group influences its reactivity, binding affinity, and overall chemical behavior, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-(2-tert-butylphenoxy)-N-methylethanamine

InChI

InChI=1S/C13H21NO/c1-13(2,3)11-7-5-6-8-12(11)15-10-9-14-4/h5-8,14H,9-10H2,1-4H3

InChI Key

JHGQZQSIKLEBGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCNC

Origin of Product

United States

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